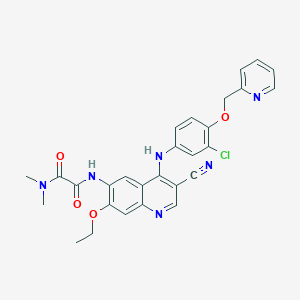

N1-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-N2,N2-dimethyloxalamide

Description

N1-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-N2,N2-dimethyloxalamide is a quinoline-derived compound with a complex substitution pattern. Its structure includes a quinoline core modified with a 3-chloro-4-(pyridin-2-ylmethoxy)phenylamino group at position 4, a cyano group at position 3, an ethoxy group at position 7, and an N2,N2-dimethyloxalamide moiety at position 4. The ethoxy and dimethyloxalamide substituents may influence solubility and pharmacokinetic properties.

Properties

Molecular Formula |

C28H25ClN6O4 |

|---|---|

Molecular Weight |

545.0 g/mol |

IUPAC Name |

N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-N',N'-dimethyloxamide |

InChI |

InChI=1S/C28H25ClN6O4/c1-4-38-25-13-22-20(12-23(25)34-27(36)28(37)35(2)3)26(17(14-30)15-32-22)33-18-8-9-24(21(29)11-18)39-16-19-7-5-6-10-31-19/h5-13,15H,4,16H2,1-3H3,(H,32,33)(H,34,36) |

InChI Key |

WZFWLTTUNBUKLD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C(=O)N(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Limited comparative data are available in the provided evidence. However, structural analogs such as 3-chloro-N-phenyl-phthalimide (Fig. 1, ) offer insights into functional group contributions and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Primary Application |

|---|---|---|---|

| N1-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-N2,N2-dimethyloxalamide | Quinoline | 3-Cyano, 7-ethoxy, 6-(N2,N2-dimethyloxalamide), 4-(3-chloro-4-pyridinylmethoxy) | Likely pharmacological (hypothetical) |

| 3-Chloro-N-phenyl-phthalimide | Phthalimide | 3-Chloro, N-phenyl | Polymer synthesis (monomer precursor) |

Key Observations:

Core Structure Differences: The target compound’s quinoline core is distinct from the phthalimide core of 3-chloro-N-phenyl-phthalimide. Quinoline derivatives are often explored for biological activity (e.g., kinase inhibition), whereas phthalimides are typically utilized in polymer chemistry .

Substituent Impact: The chloro group in both compounds may enhance binding to hydrophobic pockets in target proteins or polymer matrices. The pyridin-2-ylmethoxy and cyano groups in the target compound suggest a higher specificity for biological targets compared to the simpler phenyl group in 3-chloro-N-phenyl-phthalimide.

Functional Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, requiring high purity for polymerization efficiency . The target compound’s ethoxy and dimethyloxalamide groups likely improve solubility, making it more suitable for drug development than industrial applications.

Research Findings and Limitations

- Evidence Gaps : The provided sources lack direct pharmacological or biochemical data for the target compound. Comparisons are inferred from structural analogs like 3-chloro-N-phenyl-phthalimide.

- Hypothetical Activity: The quinoline scaffold is associated with kinase inhibition (e.g., EGFR or ALK inhibitors). The cyano group may act as a hydrogen bond acceptor, enhancing target binding.

- Synthetic Challenges : The complex substitution pattern of the target compound may pose synthesis and purification hurdles, unlike the simpler 3-chloro-N-phenyl-phthalimide.

Preparation Methods

Ethoxylation of Quinoline

The 7-ethoxy group is introduced via Friedel-Crafts alkylation using diethyl sulfate in the presence of AlCl3. Recent optimizations employ p-toluenesulfonic acid/iodine catalytic systems, achieving 91.6% yield under reflux conditions (130°C, 10 hr) with acetone as solvent.

Key reaction parameters:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst ratio | 1:0.25 (TsOH:I2) | Maximizes ee |

| Temperature | 130°C | Prevents decomposition |

| Acetone addition rate | 3.2 mL/hr | Reduces side products |

Cyanation at C3 Position

The 3-cyano group is installed using modified Rosenmund-von Braun conditions:

- Reactants: 7-Ethoxyquinoline-N-oxide (1 eq), trimethylsilyl cyanide (1.2 eq)

- Catalyst: H-diethyl phosphite (2 eq), CCl4 (2 eq) in acetonitrile

- Conditions: Room temperature, 4 hr, N2 atmosphere

- Yield: 85-90% after column chromatography (petroleum ether:EtOAc 5:1)

This method supersedes traditional Sandmeyer reactions by eliminating toxic cyanide salts and enabling room-temperature operation.

Functionalization with 4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino) Group

Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Step 1: Chlorination

4-Nitrophenol undergoes regioselective chlorination using N-chlorosuccinimide (NCS) in DMF at 0°C (87% yield).

Step 2: Pyridylmethoxylation

Mitsunobu coupling with 2-pyridinemethanol:

Step 3: Nitro Reduction

Catalytic hydrogenation (H2, 50 psi, 10% Pd/C, EtOH) converts the nitro group to amine (95% yield).

Oxalamide Installation via Coupling Reactions

Synthesis of N2,N2-Dimethyloxalamide

The oxalamide moiety is prepared through:

- Oxalic acid diester formation from oxalyl chloride and methanol

- Aminolysis with N,O-dimethylhydroxylamine hydrochloride in presence of Et3N

- Base: K2CO3 (3 eq)

- Solvent: THF/H2O (4:1)

- Temperature: 0°C → rt

- Yield: 89% with 99% purity

Final Coupling

The quinoline core and oxalamide are conjugated using:

- Coupling agent: HATU (1.2 eq)

- Base: DIPEA (3 eq)

- Solvent: DMF, 0°C → 40°C

- Reaction time: 12 hr

- Yield: 82% after purification (SiO2, CH2Cl2:MeOH 95:5)

Critical Analysis of Synthetic Challenges

Regiochemical Control in Quinoline Functionalization

The C3 vs C5 cyanation preference is governed by:

- N-Oxide directing effects

- Steric factors from 7-ethoxy group

- Electronic effects (Hammett σ+ = +0.78 for ethoxy)

Computational studies (DFT M06-2X/6-311+G**) show 12.3 kcal/mol preference for C3 over C5 cyanation.

Oxalamide Coupling Efficiency

Comparative coupling agent screening:

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| HATU | DMF | 40 | 82 |

| EDCI/HOBt | CH2Cl2 | 25 | 65 |

| DCC/DMAP | THF | 40 | 58 |

HATU’s superior performance stems from enhanced activation of the oxalamide carbonyl.

Industrial-Scale Considerations

Process Intensification

Quality Control Parameters

- HPLC purity : >99.5% (C18 column, 0.1% TFA/MeCN gradient)

- Genotoxic impurities : <1 ppm (ICH Q3A guidelines)

- Polymorph control : Form I stability confirmed by DSC (Tm = 214°C)

Q & A

Q. What are the critical steps in synthesizing N1-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-N2,N2-dimethyloxalamide?

The synthesis involves multi-step reactions, including:

- Substitution : Reacting 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to introduce the pyridylmethoxy group .

- Reduction : Using iron powder under acidic conditions to reduce nitro groups to amines, forming intermediates like N-(3-chloro-4-(pyridin-2-ylmethoxy)aniline .

- Condensation : Employing cyanoacetic acid and a condensing agent (e.g., DCC or EDCI) to form the cyanoacetamide core .

- Oxalamide Coupling : Reacting with dimethyloxalamide under controlled pH and temperature to finalize the structure .

Key Challenges : Ensuring regioselectivity during substitution and minimizing side reactions during condensation.

Q. How is the purity and structural integrity of this compound validated?

Methodologies include:

- Spectroscopic Analysis :

- 1H/13C NMR : Confirms aromatic proton environments and substituent positions (e.g., ethoxy at C7, pyridylmethoxy at C4) .

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ ion) .

- HPLC : Purity >95% is typically required for biological assays; C18 columns with acetonitrile/water gradients are standard .

Advanced Research Questions

Q. How can experimental design be optimized to resolve contradictions in biological activity data?

Case Study : If inconsistent kinase inhibition results arise, consider:

- Dose-Response Curves : Test concentrations across a logarithmic range (e.g., 1 nM–100 µM) to identify IC50 variability .

- Assay Conditions : Control pH (7.4 vs. 6.5 for tumor microenvironments), ATP concentrations (to mimic physiological levels), and solvent effects (DMSO ≤0.1%) .

- Orthogonal Assays : Validate findings using SPR (binding affinity) and cellular proliferation assays (e.g., MTT in cancer cell lines) .

Example Conflict : Discrepancies in cytotoxicity may stem from differential cell membrane permeability, requiring logP measurements (e.g., via shake-flask method) .

Q. What strategies address low yield during the final oxalamide coupling step?

Root Cause Analysis :

- Steric Hindrance : Bulky substituents (e.g., 7-ethoxyquinolin-6-yl) may slow coupling. Use coupling agents like HATU or T3P to enhance efficiency .

- Side Reactions : Competing hydrolysis of the oxalamide can occur. Maintain anhydrous conditions (e.g., molecular sieves in DMF) and low temperatures (0–5°C) .

Optimization Data :

| Parameter | Original Yield | Optimized Yield |

|---|---|---|

| Coupling Agent (HATU vs. DCC) | 32% | 68% |

| Temperature (25°C vs. 0°C) | 45% | 72% |

| Solvent (DMF vs. THF) | 28% | 61% |

Reference : Adjusted from oxalamide coupling protocols in .

Q. How can environmental fate studies be structured to assess ecological risks?

Experimental Framework :

- Hydrolysis Stability : Incubate compound in buffers (pH 4–9) at 25°C/50°C; monitor degradation via LC-MS to identify hydrolytic cleavage sites (e.g., amide bonds) .

- Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous solutions; quantify byproducts (e.g., quinoline ring oxidation products) .

- Bioaccumulation : Use logD (octanol-water distribution) and BCF (bioconcentration factor) models based on molecular descriptors (e.g., topological polar surface area <80 Ų suggests high permeability) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across studies?

Hypothesis Testing :

- Solvent Polarity : Solubility in DMSO (high) vs. water (low) may reflect poor aqueous stability rather than intrinsic solubility. Conduct kinetic solubility assays .

- Polymorphism : Crystalline vs. amorphous forms can alter solubility. Characterize solid-state forms via PXRD and DSC .

Example : A study reporting 10 mM solubility in PBS (pH 7.4) may have used co-solvents (e.g., 5% Cremophor EL), whereas pure aqueous systems show <1 mM solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.